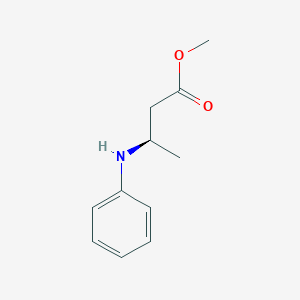
5-(2-Aminocyclohexyl)pentan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminocyclohexyl)pentan-1-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, which is further substituted with a 2-aminocyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminocyclohexyl)pentan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often conducted under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or Raney nickel.
化学反応の分析
Types of Reactions
5-(2-Aminocyclohexyl)pentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or alkanes using reducing agents such as LiAlH4.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
5-(2-Aminocyclohexyl)pentan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2-Aminocyclohexyl)pentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aminocyclohexyl group may interact with receptors or enzymes, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
1-Pentanol: A primary alcohol with a similar pentane chain but lacking the aminocyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group with an amine but lacks the pentane chain and hydroxyl group.
Uniqueness
5-(2-Aminocyclohexyl)pentan-1-OL is unique due to the presence of both the hydroxyl and aminocyclohexyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
62870-52-4 |
|---|---|
分子式 |
C11H23NO |
分子量 |
185.31 g/mol |
IUPAC名 |
5-(2-aminocyclohexyl)pentan-1-ol |
InChI |
InChI=1S/C11H23NO/c12-11-8-4-3-7-10(11)6-2-1-5-9-13/h10-11,13H,1-9,12H2 |
InChIキー |
MKCFSOHYEUJHHK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CCCCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


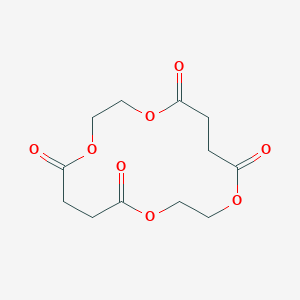
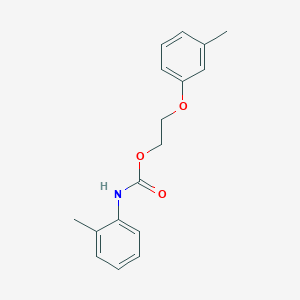
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
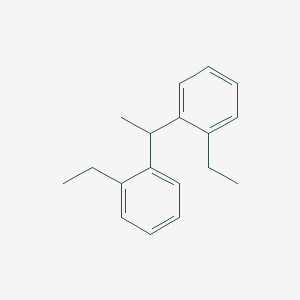

![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)
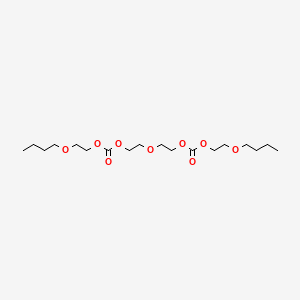

![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)

